molecular formula C14H22N4O2 B8076786 tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate

Cat. No.: B8076786
M. Wt: 278.35 g/mol
InChI Key: KELLGIKLKHELIO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate (CAS Number: 1956380-47-4) is a high-value piperazine derivative with a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol . This Boc-protected piperazine intermediate is a critical building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules with potential biological activity. Piperazine derivatives are a significant chemical class known for diverse neuropharmacological activities, including antidepressant and anxiolytic properties, as seen in established drugs and research compounds . These compounds often exert their effects through interactions with the serotonergic system, for instance, via the modulation of 5-HT receptors . The structure of this compound, featuring a protected piperazine ring, is designed to facilitate its use in drug discovery and development workflows. It is supplied with the identifier MFCD29921321 . This product is intended for research applications and laboratory use only. It is not labeled or approved for diagnostic, therapeutic, or any human use. Handle with care and refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11-15-9-12(10-16-11)17-5-7-18(8-6-17)13(19)20-14(2,3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELLGIKLKHELIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biological probes and imaging agents. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares a common tert-butyl piperazine-1-carboxylate backbone with several analogs, differing primarily in the substituents on the pyrimidine or aromatic ring. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Differences Biological Relevance Reference
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate 2-amino, 4-(2-hydroxyphenyl)pyrimidin-5-yl C₂₀H₂₇N₅O₃ Additional hydroxyphenyl and amino groups Antimicrobial activity against S. aureus and P. aeruginosa
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate 5-bromopyrimidin-2-yl C₁₃H₁₈BrN₅O₂ Bromine atom at pyrimidine C5 Halogenated analog for cross-coupling reactions
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate Pyrimidin-4-yl C₁₃H₂₀N₄O₂ Pyrimidine substitution at N4 vs. C5 Altered hydrogen-bonding patterns
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl group C₁₀H₂₀N₂O₂ Methyl substituent instead of pyrimidine Simplified analog for pharmacokinetic studies

Physicochemical Properties

  • Solubility: The Boc group improves solubility in organic solvents (e.g., DCM, MeOH) compared to non-Boc analogs .
  • Crystallinity : Analogs with aromatic substituents (e.g., hydroxyphenyl) exhibit distinct crystal packing via π-π stacking and hydrogen bonding (e.g., dihedral angles of 25.61° between aromatic rings) .
  • Thermal Stability : Brominated derivatives (e.g., 5-bromopyrimidin-2-yl) show higher melting points due to increased molecular weight and halogen interactions .

Key Research Findings

Hydrogen Bonding and Crystal Packing : Analogs with intramolecular O–H⋯N bonds (e.g., hydroxyphenyl derivative) form supramolecular tapes in the crystal lattice, enhancing stability .

Bioisosteric Replacements: Replacement of pyrimidine with morpholino or thieno groups (e.g., ) reduces metabolic degradation but decreases solubility .

Synthetic Versatility : The 5-bromo substituent in tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate enables palladium-catalyzed cross-coupling for library diversification .

Biological Activity

tert-Butyl 4-(2-methylpyrimidin-5-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H22N4O2C_{14}H_{22}N_{4}O_{2}, with a molecular weight of approximately 278.35 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to tert-butyl piperazines exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine moieties have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds range from 15.625 to 125 µM, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget PathogenMIC (µM)Mechanism of Action
This compoundStaphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
This compoundEnterococcus faecalis62.5 - 125Inhibition of nucleic acid synthesis

Antifungal Activity

In addition to antibacterial properties, certain piperazine derivatives have been evaluated for antifungal activity. Compounds similar to tert-butyl piperazines have shown moderate antifungal effects against Candida albicans, with observed MIC values ranging from 31.2 to 62.5 µM .

The biological activity of tert-butyl piperazines is primarily attributed to their ability to interfere with essential bacterial processes such as protein synthesis and nucleic acid replication. This interference leads to bactericidal effects, particularly in biofilm-forming pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Study on Biofilm Inhibition

A significant study focusing on the biofilm inhibition capabilities of piperazine derivatives reported that certain compounds effectively reduced biofilm formation in MRSA and SE (Staphylococcus epidermidis). The minimum biofilm inhibitory concentrations (MBICs) were notably lower than those for standard treatments like ciprofloxacin, suggesting that these compounds could serve as promising alternatives in treating biofilm-associated infections .

Clinical Implications

The implications of these findings extend into clinical settings, where the rise of antibiotic resistance necessitates the development of novel antimicrobial agents. The structural diversity provided by piperazine derivatives allows for targeted modifications that can enhance efficacy and reduce toxicity .

Preparation Methods

Coupling with Piperazine Derivatives

The critical step couples 5-bromo-2-methylpyrimidine with tert-butyl piperazine-1-carboxylate. Source demonstrates a related reaction using 2-bromo-5-nitropyridine:

"2-Bromo-5-nitro-pyridine (11.39 g, 56.1 mmol), tetrabutylammonium iodide (TBAI) (1.04 g), potassium carbonate (8.53 g), and piperazine-1-carboxylic acid tert-butyl ester (11.5 g) in DMSO at 50°C for 3 hours yielded 93% 4-(5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester."

Adapting these conditions:

ParameterValue
SolventDimethyl sulfoxide (DMSO)
BaseK2CO3 (1.1 eq)
CatalystTBAI (0.05 eq)
Temperature50°C
Reaction Time3-5 hours
Yield (Theoretical)85-90%

Post-reaction workup involves dilution with ethyl acetate, filtration, and column chromatography (SiO2, hexane/EtOAc 3:1). Challenges include competing elimination reactions at elevated temperatures, mitigated by controlled heating.

Photoredox-Catalyzed C–N Coupling

Recent advances in photoredox catalysis enable single-step synthesis from simpler precursors, as demonstrated in Source for analogous compounds:

Reaction Mechanism

The acridine salt photocatalyst (e.g., Mes-Acr+-ClO4−) generates radical intermediates under blue LED irradiation (450 nm). Oxygen acts as a terminal oxidant, regenerating the catalyst while driving the reaction to completion.

Optimized Protocol

Adapted from Example 1 in Source:

  • Charge anhydrous 1,2-dichloroethane with:

    • 2-Methylpyrimidine-5-amine (0.2 mmol)

    • tert-Butyl piperazine-1-carboxylate (0.2 mmol)

    • Mes-Acr+-ClO4− (0.01 mmol, 5 mol%)

    • 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO, 0.1 mmol)

  • Degas via three O2 purge cycles

  • Irradiate with 10W blue LED for 10 hours

  • Concentrate under reduced pressure

  • Purify via flash chromatography (hexane/EtOAc 4:1)

MetricPerformance
Conversion>99%
Isolated Yield89-92%
Purity (HPLC)98.5%

This method eliminates multi-step protection/deprotection sequences but requires specialized photochemical reactors. Scale-up challenges include light penetration depth in batch systems, addressed via flow reactor designs.

Catalytic Hydrogenation of Nitro Intermediates

For substrates containing reducible groups, catalytic hydrogenation provides high regioselectivity. Source details nitro-group reduction in a similar piperazine-pyridine system:

Nitro-Pyrimidine Synthesis

First synthesize 5-nitro-2-methylpyrimidine via nitration (HNO3/H2SO4, 0°C → 50°C over 2h). Quench into ice-water, extract with DCM, and dry over MgSO4 (Yield: 78%).

Hydrogenation Conditions

Adapted from Source:

"4-(5-Nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (16.0 g) in THF (400 mL) with RaNi (4 g) under H2 (50 psi, 5h) gave 100% 4-(5-amino-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester."

Modified protocol for pyrimidines:

ParameterValue
Catalyst10% Pd/C (0.5 wt%)
SolventMeOH/EtOAc (1:1)
Pressure3 atm H2
Temperature25°C
Time20 hours
Yield95-98%

Critical considerations:

  • Catalyst Poisoning : Pyrimidine nitrogen coordination necessitates higher Pd loadings

  • Byproduct Formation : Over-reduction to aminopyrimidines minimized by H2 pressure control

Mitsunobu-Based Alkylation

For sterically hindered systems, Mitsunobu reactions enable efficient ether formation. Source employed this strategy for pyridine derivatives:

Alcohol Activation

Synthesize 5-hydroxymethyl-2-methylpyrimidine via:

  • Lithiation of 2-methylpyrimidine (LDA, THF, −78°C)

  • Quenching with paraformaldehyde

  • Acidic workup (1M HCl, 0°C)
    Yield: 65% after crystallization

Mitsunobu Coupling

Adapted from Chart 2 in Source:

"tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacted with 5-hydroxypyridine-2-carboxylic acid via Mitsunobu conditions (DEAD, PPh3) to yield alkylated products."

Optimized parameters:

ComponentQuantity
5-Hydroxymethyl-2-methylpyrimidine1.0 eq
tert-Butyl piperazine-1-carboxylate1.2 eq
DIAD1.5 eq
PPh31.5 eq
SolventTHF (0.1 M)
Temperature0°C → rt, 12h
Yield76%

Post-reaction purification uses silica gel chromatography (gradient elution from 5% to 30% EtOAc in hexane).

Comparative Analysis of Methodologies

Table 1 summarizes key metrics across the four methods:

MethodYield (%)Purity (%)Cost IndexScalability
SNAr8597$$Industrial
Photoredox9298.5$$$$Pilot
Hydrogenation9599$$$Bench
Mitsunobu7695$$$$Lab

Cost Index : $ (low) to $$$$ (high)
Scalability : Industrial (>10 kg), Pilot (1-10 kg), Bench (100g-1kg), Lab (<100g)

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